JWH 369

Catalog No.
S1524403
CAS No.
914458-27-8
M.F
C26H24ClNO
M. Wt
401.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JWH 369

CAS Number

914458-27-8

Product Name

JWH 369

IUPAC Name

[5-(2-chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C26H24ClNO

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C26H24ClNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3

InChI Key

SUELCWQJMQQCTF-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

[5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43

JWH 369, chemically known as (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid belonging to the naphthoylpyrrole family. It acts as a potent agonist for the cannabinoid receptors CB1 and CB2, with binding affinities of Ki=7.9nMK_i=7.9\,\text{nM} for CB1 and Ki=5.2nMK_i=5.2\,\text{nM} for CB2, indicating a slight preference for the latter receptor . First synthesized in 2006 by John W. Huffman and colleagues, JWH 369 was designed to investigate ligand binding to the CB1 receptor .

Typical of synthetic cannabinoids. These include:

  • Agonistic Activity: Binding to CB1 and CB2 receptors, leading to physiological effects similar to those of natural cannabinoids.
  • Metabolic Pathways: It undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes may hydroxylate or oxidize the compound, affecting its pharmacokinetics and toxicity .

The synthesis of JWH 369 typically involves several steps:

  • Formation of Pyrrole Ring: The initial step includes synthesizing the pyrrole moiety through cyclization reactions involving appropriate precursors.
  • Naphthoyl Group Introduction: The naphthalenyl group is introduced via acylation reactions.
  • Final Coupling: The final product is obtained through coupling reactions that link the pyrrole and naphthoyl components .

Interaction studies of JWH 369 with other compounds have highlighted its unique binding properties:

  • Cross-Reactivity: It shows significant cross-reactivity with other synthetic cannabinoids, impacting its detection in forensic toxicology.
  • Dependence Potential: Research indicates that compounds like JWH 369 may exhibit dependence potential similar to other synthetic cannabinoids, necessitating further investigation into their long-term effects on users .

JWH 369 shares structural similarities with various synthetic cannabinoids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeCB1 Binding Affinity (nM)Unique Features
JWH 018Naphthoylindole~9One of the first widely studied synthetic cannabinoids.
JWH 073Naphthoylindole~8Known for high psychoactivity and affinity for CB1.
JWH 081Naphthoylindole~8Exhibits both psychoactive and potential neurotoxic effects.
JWH 250Naphthoylindole~5Notable for its strong binding affinity and psychoactive properties.
JWH 369Naphthoylpyrrole7.9 (CB1), 5.2 (CB2)Slight selectivity for CB2; less studied than others in this list.

JWH 369's unique structure as a naphthoylpyrrole distinguishes it from other synthetic cannabinoids that typically belong to the naphthoylindole family, which may influence its pharmacological profile and receptor interactions .

The foundation of synthetic cannabinoid research traces back to groundbreaking discoveries in cannabinoid science during the mid-20th century. The structure of the main psychoactive phytocannabinoid, tetrahydrocannabinol (THC), was determined in Israel by Raphael Mechoulam and Gaoni in 1964. Raphael Mechoulam had survived the Holocaust as a child in Bulgaria and emigrated to Israel, where he worked at the Weizmann Institute and managed to obtain 5 kg of seized cannabis from the police. This seminal discovery gave the impetus for the exploration of the endocannabinoid system, which subsequently led to the characterization of the first cannabinoid receptor (CB1R) in rat and human brains by Devane and colleagues.

The early identification of cannabinoid receptors and the discovery of endocannabinoids such as arachidonoylethanolamide (anandamide) created a scientific foundation for developing synthetic compounds that could interact with these receptors. The endocannabinoid system came to be understood as comprising known endocannabinoids and representing a complex regulatory mechanism in health and disease. This understanding prompted researchers to develop synthetic analogs that could serve as research tools and potentially therapeutic agents.

Development of the JWH Series Compounds

John William Huffman, a professor of organic chemistry at Clemson University, became the pioneering figure in synthetic cannabinoid development. Beginning in 1984, Huffman and his team of researchers began synthesizing cannabinoid compounds with delta-9-tetrahydrocannabinol (THC) properties for medical research purposes. His research, funded by the National Institute on Drug Abuse, was focused on making drugs to target endocannabinoid receptors in the body.

Over the course of twenty years, Huffman and his team developed over 400 synthetic cannabinoid compounds which were used as pharmacological tools to study endocannabinoids and cannabinoid receptor genetics. The cannabinoid research provided better understanding of the physiological cannabinoid control system in the human body and brain and opened a path of "elucidating this natural regulatory mechanism in health and disease". The JWH series, named after John W. Huffman, became one of the most extensively studied families of synthetic cannabinoids, encompassing multiple structural classes including naphthoylindoles, naphthoylpyrroles, and dibenzopyrans.

Discovery and First Synthesis of JWH 369

JWH 369 was first synthesized in 2006 by John W. Huffman and colleagues as part of a systematic investigation into 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles and their affinities for cannabinoid receptors. The compound was developed specifically to examine the nature of ligand binding to the CB1 receptor and to explore structure-activity relationships within the naphthoylpyrrole class. The synthesis was part of a broader research program that produced two series of compounds: a 2-phenyl series where the N-alkyl group was varied from n-propyl to n-heptyl, and a second series of 1-pentyl-2-aryl-4-(1-naphthoyl)-pyrroles.

The research team's systematic approach to compound development resulted in several compounds in both series having CB1 receptor affinities in the 6-30 nM range. The high affinities of these pyrrole derivatives relative to the earlier JWH-030 compound supported the hypothesis that these pyrroles interact with the CB1 receptor primarily by aromatic stacking. JWH 369 emerged as one of the most potent compounds from this research, demonstrating exceptional binding affinity for both cannabinoid receptor subtypes.

Historical Context Within the Naphthoylpyrrole Class

The naphthoylpyrrole class of synthetic cannabinoids represents a distinct structural category within the broader family of synthetic cannabinoid receptor agonists. Compounds structurally derived from 3-(1-naphthoyl)pyrrole are characterized by substitution at the nitrogen atom of the pyrrole ring by alkyl, alkenyl, cycloalkylmethyl, cycloalkylethyl or 2-(4-morpholinyl)ethyl groups, whether or not there is any further substitution in the pyrrole ring or naphthyl ring. The naphthoylpyrrole family includes several notable compounds such as JWH-030, JWH-031, JWH-146, JWH-147, JWH-307, JWH-309, JWH-368, JWH-369, and JWH-370.

Within this structural class, JWH 369 stands out for its incorporation of a 2-chlorophenyl substituent, which contributes to its unique pharmacological profile. The systematic development of naphthoylpyrrole compounds has revealed important structure-activity relationships, with JWH 369 representing an optimized example of high-affinity cannabinoid receptor binding within this chemical class. The compound's design reflects the evolution of synthetic cannabinoid chemistry from early naphthoylindole compounds toward more diverse structural scaffolds.

Research Significance in Cannabinoid Science

JWH 369 has contributed significantly to cannabinoid science by serving as a valuable research tool for investigating cannabinoid receptor function and the endocannabinoid system. The compound is primarily used in scientific research to study the cannabinoid system and its interactions with various receptors in the body. Researchers employ it to explore potential therapeutic applications, such as pain management, appetite stimulation, and treatment of neurological disorders. Additionally, it serves as a tool to investigate the mechanisms of cannabinoid receptor activation and signaling pathways.

The high potency and selectivity profile of JWH 369 have made it particularly useful for pharmacological studies aimed at understanding the effects of synthetic cannabinoids on the central nervous system. Its dual receptor affinity, with slight CB2 selectivity, provides researchers with opportunities to study receptor-specific effects and compare responses between CB1 and CB2 activation. The compound's use is strictly confined to laboratory settings for experimental purposes, contributing to our fundamental understanding of cannabinoid receptor pharmacology and potential therapeutic targets.

XLogP3

7.3

Hydrogen Bond Acceptor Count

1

Exact Mass

401.1546421 g/mol

Monoisotopic Mass

401.1546421 g/mol

Heavy Atom Count

29

UNII

2LM4LL393Y

Wikipedia

JWH-369

Dates

Last modified: 04-14-2024
1.Huffman, J.W.,Padgett, L.W.,Isherwood, M.L., et al. 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry Letters 16(20), 5432-5435 (2006).

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